molecular formula C42H48B2 B8596649 1,4-Bis(dimesitylboryl)benzene CAS No. 92011-77-3

1,4-Bis(dimesitylboryl)benzene

Cat. No. B8596649
CAS RN: 92011-77-3
M. Wt: 574.5 g/mol
InChI Key: KBEGYGTVJGLFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(dimesitylboryl)benzene is a useful research compound. Its molecular formula is C42H48B2 and its molecular weight is 574.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(dimesitylboryl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(dimesitylboryl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

92011-77-3

Molecular Formula

C42H48B2

Molecular Weight

574.5 g/mol

IUPAC Name

[4-bis(2,4,6-trimethylphenyl)boranylphenyl]-bis(2,4,6-trimethylphenyl)borane

InChI

InChI=1S/C42H48B2/c1-25-17-29(5)39(30(6)18-25)43(40-31(7)19-26(2)20-32(40)8)37-13-15-38(16-14-37)44(41-33(9)21-27(3)22-34(41)10)42-35(11)23-28(4)24-36(42)12/h13-24H,1-12H3

InChI Key

KBEGYGTVJGLFGO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)B(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)(C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2 equivalents (0.08 mol) of t-butyllithium in pentane are added over the course of one hour at 0° C. to a solution of 8 g (0.04 mol) of bromomesitylene in 100 ml of hexane. The mixture is refluxed for 3 hours. After cooling to 0° C., a solution of 4.17 g (0.01 mol) of 1,4-bis(dibromoboryl)benzene in 80 ml of hexan is added to the mixture and the batch is refluxed overnight. The thick suspension produced is poured into 200 ml of water and subjected twice to extraction with 50 ml of hexane. The combined organic phases are dried over magnesium sulphate, filtered and concentrated. A yellow solid is formed which is recrystallized from hexane, giving 3.0 g (52% of theory) of 1,4-bis(dimesitylboryl)benzene.
Quantity
0.08 mol
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reactant
Reaction Step One
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8 g
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100 mL
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4.17 g
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80 mL
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200 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

25.9 ml (44 mmol) of a 1.7 M solution of tert-butyllithium in n-hexane was added dropwise to a well-stirred solution of 2.36 g (10 mmol) of 1,4-dibromobenzene in 200 ml of absolute THF which had been cooled to −78° C. over a period of 20 minutes at such a rate that the temperature of the reaction mixture did not exceed −65° C. The solution was stirred for another 1 hour at −78° C. and a solution of 6.44 g (24 mmol) of fluorodimesitylborane in 50 ml of absolute THF was then added dropwise over a period of 20 minutes at such a rate that the temperature of the reaction mixture did not exceed −65° C.
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200 mL
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